molecular formula C32H38O20 B591363 Helicianeoide B CAS No. 496066-89-8

Helicianeoide B

Cat. No.: B591363
CAS No.: 496066-89-8
M. Wt: 742.636
InChI Key: GBLIGVGNDPHVIN-LOPYEWRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Helicianeoide B is a natural product derived from the roots of Helicia erratica Hook. f. It is a flavonoid compound with the molecular formula C32H38O20 and a molecular weight of 742.63 g/mol . This compound is primarily used in scientific research related to life sciences.

Preparation Methods

Industrial Production Methods: Industrial production of Helicianeoide B is typically achieved through extraction and purification from natural sources. The process involves several steps, including solvent extraction, chromatography, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Helicianeoide B undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound contains multiple hydroxyl groups, making it susceptible to oxidation and reduction reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives .

Scientific Research Applications

Helicianeoide B has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Helicianeoide B involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative damage in cells .

Comparison with Similar Compounds

Helicianeoide B is unique among flavonoids due to its specific structure and bioactivity. Similar compounds include:

This compound stands out due to its specific molecular structure, which contributes to its unique bioactivity and potential therapeutic applications.

Properties

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38O20/c1-9-19(38)24(43)29(52-31-26(45)23(42)21(40)17(50-31)8-47-30-25(44)20(39)15(37)7-46-30)32(48-9)51-28-22(41)18-14(36)5-11(33)6-16(18)49-27(28)10-2-3-12(34)13(35)4-10/h2-6,9,15,17,19-21,23-26,29-40,42-45H,7-8H2,1H3/t9-,15+,17+,19-,20-,21+,23-,24+,25+,26+,29+,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLIGVGNDPHVIN-LOPYEWRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

742.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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